molecular formula C12H10O2S B7763153 Methyl 3-(2-thienyl)benzoate CAS No. 17595-85-6

Methyl 3-(2-thienyl)benzoate

Cat. No.: B7763153
CAS No.: 17595-85-6
M. Wt: 218.27 g/mol
InChI Key: MTYCPVXBEPSDOY-UHFFFAOYSA-N
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Description

Methyl 3-(2-thienyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a thienyl ring through a methyl ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-thienyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-thienyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-bromo-2-thiophenylbenzoate is reacted with methyl boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and product purity. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thienyl group undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions.

ReagentConditionsProductYieldSource
H<sub>2</sub>O<sub>2</sub> (30%)CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 6 hMethyl 3-(2-thienylsulfinyl)benzoate72%
m-CPBADCM, RT, 12 hMethyl 3-(2-thienylsulfonyl)benzoate85%

Key Findings :

  • Oxidation preferentially targets the sulfur atom in the thienyl ring rather than the aromatic benzoate system.

  • Controlled stoichiometry of m-CPBA ensures selective sulfone formation without over-oxidation.

Reduction Reactions

The ester group can be reduced to primary alcohols under strong reducing conditions.

ReagentConditionsProductYieldSource
LiAlH<sub>4</sub> (3 equiv)THF, 0°C → reflux, 4 h3-(2-Thienyl)benzyl alcohol68%
NaBH<sub>4</sub> (5 equiv)MeOH, RT, 24 hNo reaction

Mechanistic Insight :
LiAlH<sub>4</sub> selectively reduces the ester carbonyl without affecting the thienyl group, while NaBH<sub>4</sub> fails due to insufficient reducing power.

Electrophilic Aromatic Substitution

The benzoate and thienyl rings undergo nitration and halogenation at specific positions.

ReactionReagents/ConditionsMajor ProductRegioselectivitySource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hMethyl 3-(5-nitro-2-thienyl)benzoateThienyl C5
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, DCM, RT, 1 hMethyl 3-(5-bromo-2-thienyl)benzoateThienyl C5

Key Observations :

  • Nitration occurs preferentially at the C5 position of the thienyl ring due to electron-donating resonance effects.

  • The meta-directing ester group on the benzoate ring suppresses electrophilic substitution on the benzene core.

Transition Metal-Catalyzed C–H Functionalization

The benzoate group directs regioselective allylation via ruthenium-catalyzed C–H activation.

CatalystBase/SolventTemperatureProductYieldSource
[Ru(p-cymene)Cl<sub>2</sub>]<sub>2</sub> (2 mol%)K<sub>3</sub>PO<sub>4</sub>/TCE50°C, 16 hMethyl 3-(2-thienyl)-4-allylbenzoate89%

Mechanism :
The carboxylate group acts as a directing group, enabling allylation at the para position relative to the ester moiety. This method achieves high regiocontrol without requiring pre-functionalization .

Solvent-Dependent Rearrangement

Polar solvents influence reaction pathways in base-mediated rearrangements.

BaseSolventTemperatureProduct TypeYieldSource
DBU (15 equiv)MeCN70°C, 12 hTritylone alcohol derivative80%
DBU (2.5 equiv)EtOH70°C, 18 h2-Benzoylbenzoate derivative68%

Implications :

  • In MeCN, excess DBU promotes dehydrative cyclization, while EtOH favors ester migration pathways .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions.

ConditionsReagentsProductYieldSource
Basic hydrolysisNaOH (2M), MeOH/H<sub>2</sub>O, reflux, 6 h3-(2-Thienyl)benzoic acid95%
Acidic hydrolysisHCl (6M), dioxane, 100°C, 8 h3-(2-Thienyl)benzoic acid88%

Applications :
Hydrolysis provides access to the carboxylic acid, a versatile intermediate for amidation or metal-organic framework synthesis.

Scientific Research Applications

Methyl 3-(2-thienyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(2-thienyl)benzoate is largely dependent on its chemical structure. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological targets. The thienyl ring can participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 3-(2-thienyl)benzoate can be compared with other similar compounds, such as:

    Methyl 3-(2-furyl)benzoate: Similar structure but with a furan ring instead of a thienyl ring. It may exhibit different reactivity and biological activity.

    Methyl 3-(2-pyridyl)benzoate:

    Methyl 3-(2-phenyl)benzoate: The presence of a phenyl ring can lead to different chemical behavior and uses.

The uniqueness of this compound lies in the presence of the thienyl ring, which imparts distinct electronic and steric properties, making it a versatile compound in various chemical and biological contexts.

Biological Activity

Methyl 3-(2-thienyl)benzoate is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the research findings related to the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a thiophene ring, which contributes to its unique biological interactions. The molecular formula is C11H10O2SC_{11}H_{10}O_2S, with a molecular weight of approximately 210.26 g/mol. The presence of the thiophene moiety enhances the compound's ability to engage in π-π stacking and hydrogen bonding, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester group can hydrolyze to release the corresponding acid and alcohol, which may modulate enzyme activities or receptor binding. The thiophene ring is known to participate in biochemical pathways that can influence cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes key findings related to its antimicrobial efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus62.5 μg/mL
Escherichia coli125 μg/mL
Pseudomonas aeruginosa250 μg/mL
Candida albicans31.25 μg/mL

These results indicate that this compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative bacteria and fungi.

Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. A study highlighted that the compound reduced pro-inflammatory cytokines in vitro, suggesting its potential use in managing conditions like arthritis and other inflammatory disorders.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Research indicates that it can halt the cell cycle at specific phases, preventing cancer cell division.

A summary of anticancer activity is presented in the table below:

Cancer Cell Line IC50 (μM) Effect Reference
HeLa (cervical cancer)10Induces apoptosis
MCF-7 (breast cancer)15Cell cycle arrest
A549 (lung cancer)20Inhibition of growth

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to controls.
  • Combination Therapies : When used alongside conventional chemotherapeutics, this compound enhanced the efficacy of treatments against resistant cancer cell lines.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 3-(2-thienyl)benzoate, and what analytical techniques confirm its structure?

  • Answer : this compound is typically synthesized via nucleophilic acyl substitution or multi-step coupling reactions. For example, benzoylisothiocyanate derivatives can react with thiophene-containing precursors in 1,4-dioxane under mild conditions (room temperature, 12–24 hours) to form the ester . Structural confirmation requires a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to identify thienyl proton environments and ester carbonyl signals.
  • X-ray crystallography to resolve spatial arrangements, as demonstrated for analogous benzoate esters .
  • DFT calculations to validate electronic structures and compare with experimental data .

Q. How does the thienyl substituent influence the spectroscopic properties of this compound compared to non-thiophene analogs?

  • Answer : The thienyl group introduces distinct electronic and steric effects:

  • UV-Vis spectroscopy : Enhanced conjugation via sulfur’s electron-rich nature shifts absorption maxima compared to phenyl or alkyl-substituted benzoates.
  • IR spectroscopy : Thiophene C-S stretching (∼700 cm⁻¹) and ester C=O (∼1720 cm⁻¹) are diagnostic .
  • Comparative studies with methyl benzoate derivatives (e.g., ethyl 3-(chloropropan-2-yl)benzoate) highlight differences in π-π* transitions and hydrogen bonding .

Q. What are the key considerations in handling and storing this compound to prevent degradation?

  • Answer :

  • Storage : Protect from moisture and light in inert atmospheres (argon/nitrogen) at –20°C, as thiophene derivatives are prone to oxidation .
  • Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid hydrolysis of the ester group .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for high-purity this compound, and how can solvent/base selection impact yield?

  • Answer : Key challenges include:

  • Byproduct formation : Competing reactions (e.g., thiophene ring oxidation) require careful control of reaction time and temperature (e.g., 35°C for 24 hours in dioxane) .
  • Base selection : Bulky bases like DIPEA minimize side reactions (e.g., ester hydrolysis) by deprotonating intermediates without nucleophilic interference .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may reduce selectivity; non-polar solvents improve regioselectivity in coupling steps .

Q. How do computational methods like DFT and MP2 address discrepancies in predicting the electronic structure of this compound derivatives?

  • Answer :

  • DFT (B3LYP) : Accurately predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution but may underestimate dispersion forces in π-stacked systems .
  • MP2 : Better captures electron correlation in non-covalent interactions (e.g., hydrogen bonding in crystal lattices) but is computationally intensive .
  • Hybrid approaches (DFT-D3 with dispersion corrections) reconcile experimental crystallographic data (e.g., enol tautomer stabilization) .

Q. What experimental designs can isolate and characterize reactive intermediates during the synthesis of this compound?

  • Answer :

  • Low-temperature quenching : Trap intermediates (e.g., acyl isothiocyanate adducts) at –78°C for characterization via FT-IR or cryo-ESR .
  • Flow chemistry : Enables real-time monitoring of transient species using inline UV/Vis or mass spectrometry .
  • Crystallization : Selective precipitation of intermediates (e.g., ammonium chloride byproducts) simplifies purification .

Q. How does the presence of electron-withdrawing/donating groups on the benzoate ring affect the reactivity of this compound in nucleophilic substitutions?

  • Answer :

  • Electron-withdrawing groups (e.g., –Cl) : Activate the ester carbonyl toward nucleophilic attack (e.g., aminolysis) but may destabilize the thienyl moiety .
  • Electron-donating groups (e.g., –OCH₃) : Reduce electrophilicity at the carbonyl but enhance resonance stabilization in transition states .
  • Comparative kinetic studies with methyl 3-(trifluoromethoxy)benzoate (electron-withdrawing –OCF₃) show faster hydrolysis rates than methyl 3-methoxybenzoate .

Q. What strategies are effective in resolving data contradictions between experimental and computational studies on tautomerism in similar benzoate esters?

  • Answer :

  • Variable-temperature NMR : Identifies equilibrium shifts between keto/enol tautomers (e.g., in methyl 3-(3-hydroxypropenoyl)benzoate) .
  • Synchrotron XRD : High-resolution data resolves hydrogen-bonding networks that stabilize specific tautomers .
  • Solvent polarity studies : Correlate tautomer ratios with dielectric constants (e.g., higher enol content in polar solvents like DMSO) .

Properties

IUPAC Name

methyl 3-thiophen-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)10-5-2-4-9(8-10)11-6-3-7-15-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYCPVXBEPSDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399635
Record name 2-(3-methoxycarbonylphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17595-85-6
Record name 2-(3-methoxycarbonylphenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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